

Synthesis and Characterization of N-Nitroso Varenicline: A Technical Guide

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Compound of Interest		
Compound Name:	N-Nitroso Varenicline	
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Introduction

Varenicline, a partial agonist of the $\alpha4\beta2$ nicotinic acetylcholine receptor, is a widely used medication for smoking cessation. The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory bodies worldwide due to their potential carcinogenic properties. One such impurity associated with varenicline is **N-Nitroso Varenicline**. This technical guide provides an in-depth overview of the synthesis of the **N-Nitroso Varenicline** analytical standard and its comprehensive characterization. The availability of a well-characterized standard is crucial for the development and validation of analytical methods to detect and quantify this impurity in varenicline drug substances and products, ensuring their safety and quality.

N-Nitroso Varenicline can form when the secondary amine moiety of the varenicline molecule reacts with nitrosating agents, such as nitrite salts, under acidic conditions.[1] This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the drug product, or even during storage.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake limits for **N-Nitroso Varenicline** in varenicline-containing medicines.[2]

This guide details a plausible synthetic protocol for **N-Nitroso Varenicline** and outlines the analytical techniques used for its structural confirmation and purity assessment.



Synthesis of N-Nitroso Varenicline Standard

The synthesis of the **N-Nitroso Varenicline** standard involves the direct nitrosation of varenicline. This process requires careful control of reaction conditions to ensure a good yield and high purity of the final product.

Experimental Protocol: Synthesis of N-Nitroso Varenicline

Materials:

- Varenicline Tartrate
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized Water

Procedure:

- Dissolution: Varenicline tartrate is dissolved in deionized water to create an aqueous solution.
- Acidification: The solution is cooled in an ice bath, and hydrochloric acid is added dropwise to achieve an acidic pH (approximately pH 3). This step is crucial as the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite occurs under acidic conditions.
- Nitrosation: A solution of sodium nitrite in deionized water is added dropwise to the acidic
 varenicline solution while maintaining the low temperature. The reaction mixture is stirred for
 a specified period to allow for the complete conversion to N-Nitroso Varenicline.



- Extraction: The reaction mixture is neutralized with a saturated sodium bicarbonate solution.
 The aqueous layer is then extracted multiple times with dichloromethane to transfer the N-Nitroso Varenicline into the organic phase.
- Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Nitroso Varenicline product.
- Purification (if necessary): The crude product can be further purified by column chromatography to obtain the analytical standard with high purity.

Characterization of N-Nitroso Varenicline

A comprehensive characterization of the synthesized **N-Nitroso Varenicline** is essential to confirm its identity, purity, and suitability as a reference standard. The primary techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Nitroso Varenicline** is presented in the table below.



Property	Value	Reference(s)
Chemical Name	7,8,9,10-tetrahydro-8-nitroso- 6H-6,10-methanopyrazino[2,3- h][3]benzazepine	[4]
CAS Number	2755871-02-2	[4]
Molecular Formula	C13H12N4O	[4][5]
Molecular Weight	240.26 g/mol	[6]
Appearance	Off-white solid	[4]
Solubility	Soluble in Methanol	[4]
Storage	2-8°C	[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of **N-Nitroso Varenicline**. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule.

The following protocol is based on the method developed by the FDA for the determination of **N-Nitroso Varenicline**.[7]

- Sample Preparation: A stock solution of the synthesized N-Nitroso Varenicline standard is prepared in methanol.[7] This stock solution is then serially diluted to prepare working standards and quality control (QC) samples at appropriate concentrations.[7]
- Chromatographic Conditions:
 - HPLC System: UHPLC system with a temperature-controlled autosampler and column compartment.[7]
 - Column: XSelect CSH Phenyl-Hexyl XP, 2.5 μm, 130 Å, 150 x 4.6 mm.[7]
 - Mobile Phase A: 0.1% Formic Acid in Water.[7]



- Mobile Phase B: 0.1% Formic Acid in Methanol.[7]
- Gradient Elution: A suitable gradient program is used to achieve separation from varenicline and other potential impurities.
- Flow Rate: As per optimized method.
- Column Temperature: As per optimized method.
- Injection Volume: As per optimized method.
- Mass Spectrometry Conditions:
 - Mass Spectrometer: Q ExactiveTM hybrid quadrupole-orbitrap mass spectrometer or equivalent.[7]
 - Ionization Mode: Electrospray Ionization (ESI), Positive.[8]
 - Scan Mode: High-Resolution Accurate Mass (HRAM) scan.[7]
 - Monitored m/z: The exact mass of the protonated molecule [M+H]+ is monitored.

The LC-MS analysis is expected to show a single major peak corresponding to **N-Nitroso Varenicline** at a specific retention time. The high-resolution mass spectrum should confirm the accurate mass of the protonated molecule, consistent with the molecular formula C₁₃H₁₃N₄O⁺.

Parameter	Expected Value
Protonated Molecule	[M+H]+
Exact Mass (m/z)	241.1084
Purity (by HPLC)	>98%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of **N-Nitroso Varenicline**, confirming the position of the nitroso group and the overall integrity of the



molecule. A Certificate of Analysis for a related impurity standard confirms that ¹H-NMR conforms to the expected structure.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **N-Nitroso Varenicline** molecule. The spectrum is expected to show characteristic absorption bands for the N-N=O group. Nitrosamines typically exhibit a strong N-N stretching vibration band between 1106 and 1052 cm⁻¹.[9]

Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of the **N-Nitroso Varenicline** standard.



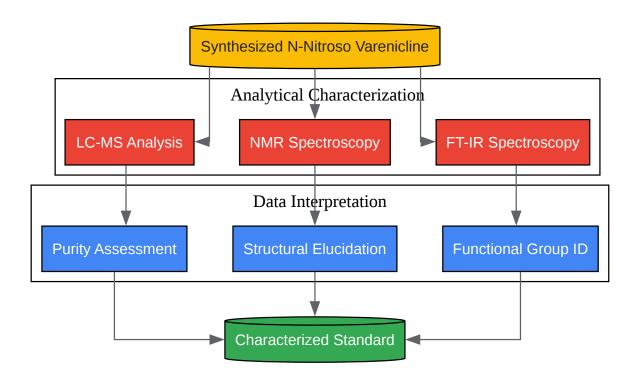
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Caption: Workflow for the synthesis of **N-Nitroso Varenicline** standard.

Characterization Workflow

The following diagram outlines the analytical workflow for the characterization of the synthesized **N-Nitroso Varenicline** standard.





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Caption: Analytical workflow for **N-Nitroso Varenicline** characterization.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of the **N-Nitroso Varenicline** analytical standard. The detailed protocols and data presented herein are intended to support researchers, scientists, and drug development professionals in the accurate detection and quantification of this critical impurity in varenicline products. The availability of a well-characterized standard is paramount for ensuring the quality and safety of varenicline medications for patients worldwide. Adherence to rigorous analytical testing, guided by the principles and methods outlined in this document, is essential for regulatory compliance and patient safety.

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